
3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one
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Overview
Description
3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of a chlorobenzyl group attached to a pyranone ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one typically involves the reaction of 4-chlorobenzyl chloride with 2-methyl-4H-pyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzyl chloride
- 2-methyl-4H-pyran-4-one
- Benzyl chloride
Uniqueness
3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one is unique due to the combination of the chlorobenzyl group and the pyranone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyranone ring substituted with a 4-chlorobenzyl group , which enhances its reactivity and interaction with biological targets. The unique structure contributes to its potential applications in various fields, including pharmaceuticals and agrochemicals.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
The biological effects of this compound are believed to arise from its ability to interact with specific enzymes or receptors. These interactions can modulate enzymatic activity and influence various cellular pathways, leading to therapeutic effects. Ongoing research aims to elucidate these mechanisms further.
Antimicrobial Studies
A study evaluated the antimicrobial properties of various pyran derivatives, including this compound. The results indicated significant bactericidal activity against both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli, S. aureus | 32 µg/mL |
Control (Standard Antibiotics) | E. coli, S. aureus | 16 µg/mL (for comparison) |
Anticancer Activity
In vitro studies have demonstrated the potential anticancer effects of the compound on different cancer cell lines. For instance, it was observed to induce apoptosis in breast cancer cells (MCF-7) at concentrations as low as 25 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 25 | Induction of apoptosis |
HeLa (Cervical) | 30 | Cell cycle arrest |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, emphasizing its potential role in developing new antibiotics.
- Case Study on Cancer Treatment : Another study reported that combining this compound with existing chemotherapeutic agents enhanced their efficacy against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one?
- Methodological Answer: A common approach involves Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 3-pentanone in the presence of a base (e.g., potassium hydroxide) in ethanol. Reaction optimization includes reflux conditions (70–80°C) and monitoring via thin-layer chromatography (TLC) to track intermediate formation. Purification often employs column chromatography using ethyl acetate/hexane gradients .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Structural confirmation combines nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, HRMS (ESI-TOF) provides accurate mass matching (e.g., [M+H]+ calculated vs. observed) .
Q. What are the documented biological targets or pathways for this compound?
- Methodological Answer: Preliminary studies suggest inhibition of microbial enzymes (e.g., cytochrome P450) or cancer cell proliferation via mitochondrial apoptosis pathways. Target identification requires enzyme inhibition assays (e.g., IC₅₀ determination) and transcriptomic profiling .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity and binding modes?
- Methodological Answer: Quantitative structure-activity relationship (QSAR) models and molecular docking (e.g., AutoDock Vina) simulate interactions with targets like kinases or receptors. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry for docking studies .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Validate activity via orthogonal assays (e.g., fluorescence-based vs. colorimetric) and assess degradation under storage (e.g., LC-MS stability testing) .
Q. How can reaction yields be optimized for complex derivatives of this compound?
- Methodological Answer: Use design of experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time, while ionic liquids enhance regioselectivity. Yields >80% are achievable with DMF as a solvent at 100°C .
Q. What approaches design stable isotope-labeled analogs for metabolic studies?
- Methodological Answer: Incorporate deuterium at the methyl group via deutero-methylation reagents (e.g., CD₃I). Confirm isotopic incorporation using mass spectrometry (e.g., HRMS isotopic peaks) and track metabolic pathways via ²H-NMR .
Q. How does stereochemistry influence target interactions?
- Methodological Answer: Single-crystal X-ray diffraction (e.g., Cu Kα radiation, 298 K) resolves absolute configuration. Enantioselective synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) can generate stereoisomers for comparative bioactivity assays .
Q. What in silico models predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
- Methodological Answer: Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier penetration. Toxicity is assessed via ProTox-II for hepatotoxicity alerts. Molecular dynamics simulations (e.g., GROMACS) model cytochrome P450 metabolism .
Q. How can advanced spectroscopic techniques elucidate reaction intermediates?
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-methylpyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9-12(13(15)6-7-16-9)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQVCLCAYYEXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.